molecular formula C13H7Cl2N3O B1672690 N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide CAS No. 200626-61-5

N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide

Cat. No. B1672690
M. Wt: 292.12 g/mol
InChI Key: UVNLAUGZMOPBPR-UHFFFAOYSA-N
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Description

Benzotriazole derivatives are a class of heterocyclic compounds that have been extensively studied for their broad range of biological activity . They have been found to be biologically active and have been used in the synthesis of a variety of antimicrobial, antiparasitic, and even antitumor agents .


Synthesis Analysis

While specific synthesis methods for “N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide” were not found, benzotriazole-mediated amino-alkylations have been used to broaden the utility of Mannich-type condensations . A series of 2-(1H-benzotriazol-1-yl) N-substituted acetohydrazide derivatives were synthesized using a method given in the literature .


Molecular Structure Analysis

The solid-state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N···HO hydrogen bonds, rather than intramolecular ones .


Chemical Reactions Analysis

Benzotriazole derivatives have been used as a versatile synthetic tool. They have been used for the synthesis of heterocyclic and non-heterocyclic frameworks . They have also been used in the synthesis of various 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides .

Scientific Research Applications

Environmental Impact and Analysis

Benzotriazole derivatives, including compounds structurally related to N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide, have been extensively studied for their occurrence in the environment and potential ecological impacts. A study by Zhang et al. (2011) focused on determining benzotriazole and benzophenone UV filters in sediment and sewage sludge. These compounds, widely used as UV light filters and stabilizers in cosmetics and as corrosion inhibitors in various materials, have been reported to possess significant estrogenic activity. Their study emphasizes the importance of monitoring these compounds in environmental matrices due to their potential ecological impacts (Zi-Feng Zhang et al., 2011).

Toxicological Assessments

The toxicity of benzotriazole derivatives has been a subject of concern, given their widespread use and persistence in the environment. Pillard et al. (2001) conducted a study comparing the toxicity of benzotriazole (BT), two methylbenzotriazole (MeBT) isomers, and butylbenzotriazole (BBT) across different aquatic species. Their research provides valuable insights into the comparative toxicity of these compounds, which is crucial for understanding their environmental and health risks (D. Pillard et al., 2001).

Degradation and Removal Studies

The degradation and removal of benzotriazole derivatives from water bodies are critical to mitigating their environmental impact. Research by Reemtsma et al. (2010) on the occurrence and removal of benzotriazoles in municipal wastewater highlights the challenges and efficiencies of current wastewater treatment processes in dealing with these compounds. Their study suggests the need for improved treatment methods to effectively remove benzotriazole derivatives from wastewater (T. Reemtsma et al., 2010).

Synthesis and Chemical Studies

In the realm of synthetic chemistry, benzotriazole derivatives serve as key intermediates and reagents. Katritzky et al. (2010) explored the use of benzotriazol-1-yl-sulfonyl azide for diazotransfer and the preparation of azidoacylbenzotriazoles. Their work demonstrates the versatility of benzotriazole derivatives in facilitating the synthesis of a wide range of chemical compounds, highlighting their importance in chemical research and development (A. Katritzky et al., 2010).

properties

IUPAC Name

benzotriazol-1-yl-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNLAUGZMOPBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354402
Record name ITSA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide

CAS RN

200626-61-5
Record name ITSA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITSA-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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